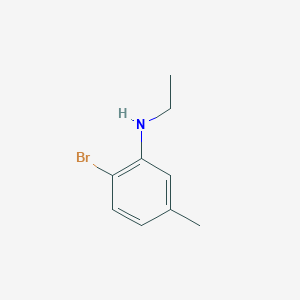
2-bromo-N-ethyl-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-ethyl-5-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-ethyl-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: The nitro group is reduced to an amine group, forming aniline.
Alkylation: The aniline is then alkylated with ethyl bromide to introduce the ethyl group.
Bromination: Finally, the compound is brominated at the desired position to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed amination and copper-mediated chemistry are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-N-ethyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated aniline derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-N-ethyl-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-bromo-N-ethyl-5-methylaniline involves its interaction with various molecular targets. The bromine atom and the ethyl group influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups .
Comparaison Avec Des Composés Similaires
2-Bromoaniline: Similar structure but lacks the ethyl and methyl groups.
N-Ethylaniline: Lacks the bromine and methyl groups.
5-Methylaniline: Lacks the bromine and ethyl groups
Uniqueness: 2-Bromo-N-ethyl-5-methylaniline is unique due to the combination of bromine, ethyl, and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-5-methylaniline |
InChI |
InChI=1S/C9H12BrN/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,11H,3H2,1-2H3 |
Clé InChI |
LCXWPSWZMZHLOH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
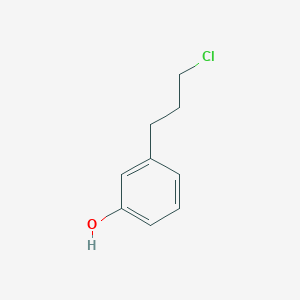
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
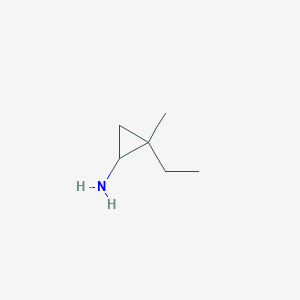
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
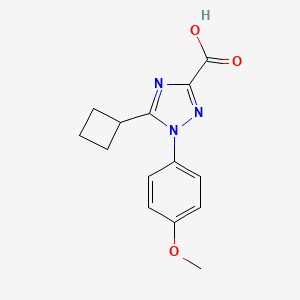
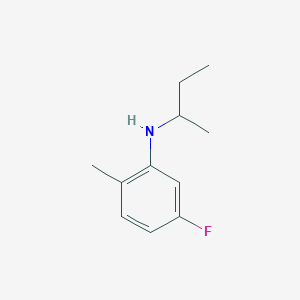
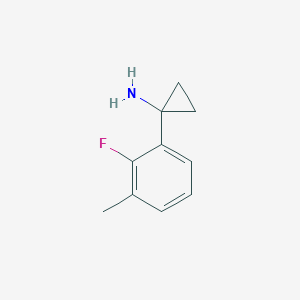
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
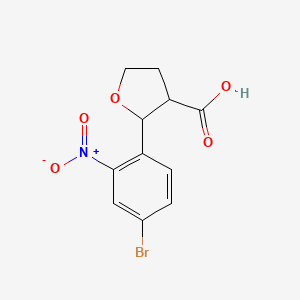
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
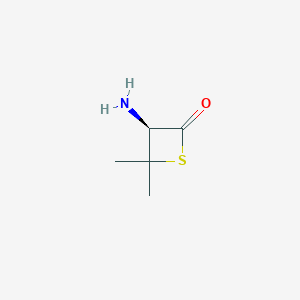
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)
